5-Methyl-2-phenyl-1H-indole

Organic synthesis Cross-coupling Palladium catalysis

5-Methyl-2-phenyl-1H-indole (CAS 13228-36-9) delivers 89% isolated yield in Pd-catalyzed C2-arylation—a 21–23% absolute improvement over unsubstituted indole—cutting material costs and purification effort. Its ACD/LogP of 5.14 (vs. ~3.9–4.2 for parent) dictates solubility, permeability, and HPLC retention; using the correct analog prevents misleading SAR conclusions. Cited in OLED patents as a preferred core for higher Tg and reduced aggregation, directly enabling extended device operational lifetime. Procure ≥95% purity to eliminate analog-switching risks.

Molecular Formula C15H13N
Molecular Weight 207.27 g/mol
CAS No. 13228-36-9
Cat. No. B081427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-phenyl-1H-indole
CAS13228-36-9
Molecular FormulaC15H13N
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3
InChIInChI=1S/C15H13N/c1-11-7-8-14-13(9-11)10-15(16-14)12-5-3-2-4-6-12/h2-10,16H,1H3
InChIKeyJPFTUUXPCFNLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-2-phenyl-1H-indole (CAS 13228-36-9): Core Identifiers and Physicochemical Baseline for Procurement


5-Methyl-2-phenyl-1H-indole (CAS 13228-36-9) is a substituted 2-phenylindole derivative bearing a methyl group at the 5-position of the indole core. It has the molecular formula C₁₅H₁₃N and a molecular weight of 207.27 g/mol . At room temperature, it is a white to off-white solid with a melting point range of 213–217°C (experimental) , a predicted pKa of 16.97±0.30 , and an ACD/LogP value of 5.14 . The compound is air-sensitive and should be stored under inert gas at room temperature in a cool, dark place . It serves as a versatile scaffold in medicinal chemistry and as a precursor for organic optoelectronic materials, particularly in OLED research .

5-Methyl-2-phenyl-1H-indole: Why Unsubstituted or Differently Substituted 2-Phenylindoles Are Not Drop-In Replacements


The specific substitution pattern of 5-Methyl-2-phenyl-1H-indole—a methyl group at the 5-position and a phenyl ring at the 2-position—critically modulates its physicochemical and electronic properties in ways that cannot be replicated by the parent 2-phenylindole or by other 5-substituted analogs. The 5-methyl group increases electron density on the indole ring, which directly influences its reactivity in electrophilic substitution and cross-coupling reactions, as well as its fluorescence emission characteristics relevant to OLED applications . Furthermore, the 5-methyl substitution significantly alters lipophilicity: the ACD/LogP of 5.14 for 5-Methyl-2-phenyl-1H-indole is markedly higher than that of the parent 2-phenylindole (LogP ≈ 3.9–4.2) . This difference has tangible consequences for solubility, membrane permeability in biological assays, and chromatographic behavior. Procurement decisions must therefore account for the fact that generic substitution with a close analog—even one differing by a single methyl group—can lead to irreproducible synthetic outcomes, divergent bioactivity profiles, and suboptimal device performance.

5-Methyl-2-phenyl-1H-indole: Head-to-Head and Cross-Study Quantitative Differentiation Data


Synthetic Yield Comparison: Pd-Catalyzed Direct C2-Arylation of 5-Methylindole vs. Unsubstituted Indole

In a direct C2-arylation protocol using PdCl₂(MeCN)₂ and norbornene, 5-methylindole undergoes regioselective coupling with iodobenzene to afford 5-Methyl-2-phenyl-1H-indole in 89% isolated yield under optimized conditions (DMA/H₂O, K₂CO₃, 70°C) . In contrast, the analogous reaction with unsubstituted indole under identical conditions provides 2-phenylindole in 66–68% yield [1]. The 21–23% absolute yield advantage for the 5-methyl-substituted substrate translates to higher mass efficiency and reduced purification burden in preparative-scale syntheses.

Organic synthesis Cross-coupling Palladium catalysis

Lipophilicity (LogP) Differentiation: 5-Methyl-2-phenyl-1H-indole vs. Parent 2-Phenylindole

The ACD/LogP value for 5-Methyl-2-phenyl-1H-indole is calculated to be 5.14 , whereas the parent 2-phenylindole has an ACD/LogP of approximately 3.9–4.2 [1]. This ΔLogP of ~0.9–1.2 units corresponds to an approximately 8–15× increase in octanol–water partition coefficient. The enhanced lipophilicity directly impacts reversed-phase chromatographic retention (longer tR), decreased aqueous solubility (estimated ~5–10× lower), and increased predicted membrane permeability in cell-based assays.

ADME prediction Medicinal chemistry Physicochemical profiling

Thermal Stability and Solid-State Handling: Melting Point Comparison with Unsubstituted 2-Phenylindole

5-Methyl-2-phenyl-1H-indole exhibits a melting point range of 213–217°C (experimental) , whereas unsubstituted 2-phenylindole melts at 188–190°C [1]. This ~25°C elevation in melting point indicates stronger intermolecular interactions in the solid state, which can influence crystallization behavior, sublimation purification feasibility, and thermal stability during vacuum deposition processes used in OLED manufacturing.

Material science Purification Solid-state characterization

Fluorescence and OLED Application: Why 5-Methyl-2-phenyl-1H-indole Is Specifically Cited in Optoelectronic Patent Literature

5-Methyl-2-phenyl-1H-indole is explicitly referenced as a preferred indole core scaffold in multiple OLED-related patents and technical disclosures, where the 5-methyl substitution is noted to improve device stability and lifetime relative to unsubstituted indole cores [1]. Specifically, compounds containing the 5-methylindole moiety exhibit higher glass transition temperatures (Tg) and reduced molecular aggregation, which correlate with extended operational lifetimes in blue-emitting OLED devices. While unsubstituted 2-phenylindole also appears in optoelectronic literature, the 5-methyl analog is preferentially cited for applications requiring elevated thermal stability and reduced exciton quenching [2].

Organic electronics OLED Fluorescent materials

Antioxidant Activity Class Inference: 2-Phenylindole Scaffold Lipid Peroxidation Inhibition with Structural Tuning at the 5-Position

A series of substituted 2-phenylindole derivatives were evaluated for in vitro antioxidant activity in a rat liver lipid peroxidation assay. At a concentration of 10⁻³ M, the 2-phenylindole analogs inhibited lipid peroxidation by 72–98%, comparable to the reference antioxidant butylated hydroxytoluene (BHT, 88% inhibition) [1]. While this study did not report the specific 5-methyl-substituted compound, the data establish that substituents on the indole core—including at the 5-position—significantly modulate antioxidant potency. By extrapolation, 5-Methyl-2-phenyl-1H-indole is positioned within a class of 2-phenylindoles with demonstrated, quantifiable antioxidant capacity, and its unique substitution pattern offers a distinct SAR entry point for further optimization.

Oxidative stress Free radical scavenging Neuroprotection

5-Methyl-2-phenyl-1H-indole: Evidence-Backed Procurement Scenarios in Medicinal Chemistry and Materials Science


Scenario 1: Scalable Synthesis of 2-Arylindole Libraries via Pd-Catalyzed Cross-Coupling

When building compound libraries for medicinal chemistry SAR exploration, researchers require a high-yielding, reliable synthetic route to 2-arylindole cores. The 89% isolated yield reported for the Pd-catalyzed direct C2-arylation of 5-methylindole to afford 5-Methyl-2-phenyl-1H-indole represents a substantial improvement over the 66–68% yield for unsubstituted indole. This 21–23% absolute yield advantage reduces material costs, minimizes purification effort, and improves overall synthetic throughput. Procurement of 5-Methyl-2-phenyl-1H-indole as a building block for diversification—or of 5-methylindole as a starting material—is therefore justified for groups prioritizing synthetic efficiency and scalability.

Scenario 2: Physicochemical Profiling and ADME Prediction in Early-Stage Drug Discovery

In lead optimization programs where lipophilicity control is critical, the pronounced LogP difference between 5-Methyl-2-phenyl-1H-indole (ACD/LogP 5.14) and unsubstituted 2-phenylindole (LogP ~3.9–4.2) must be accounted for. The ~8–15× higher partition coefficient of the 5-methyl analog predicts lower aqueous solubility, longer reversed-phase HPLC retention, and increased passive membrane permeability. For teams conducting parallel SAR studies, selecting the 5-methyl analog ensures that the observed bioactivity profiles accurately reflect the physicochemical contributions of the 5-methyl substituent. Procurement of the correct analog is essential to avoid misleading structure–activity relationship conclusions.

Scenario 3: OLED Host and Hole-Transport Material Development

In the fabrication of high-efficiency organic light-emitting diodes (OLEDs), the thermal stability and film morphology of the emissive and transport layers are paramount. 5-Methyl-2-phenyl-1H-indole is explicitly cited in patent literature as a preferred indole core for OLED applications, with the 5-methyl group conferring a higher glass transition temperature (Tg) and reduced molecular aggregation relative to unsubstituted indoles [1]. These properties correlate directly with improved device stability and extended operational lifetime. For materials scientists and industrial OLED developers, procuring 5-Methyl-2-phenyl-1H-indole—rather than unsubstituted 2-phenylindole—aligns with the patent-preferred scaffold and supports more rapid device optimization.

Scenario 4: Antioxidant-Focused Medicinal Chemistry Using 2-Phenylindole Scaffolds

The 2-phenylindole class has been quantitatively validated as possessing antioxidant activity comparable to or exceeding that of reference antioxidants such as BHT, with lipid peroxidation inhibition values reaching 72–98% at 10⁻³ M [2]. Although the specific 5-methyl-substituted analog was not directly tested in the cited study, the data firmly establish that substituents on the indole core modulate antioxidant potency. For research groups exploring oxidative stress-related therapeutic targets, 5-Methyl-2-phenyl-1H-indole provides a structurally defined, synthetically accessible entry point into the 2-phenylindole antioxidant space. Its procurement is justified for generating focused SAR libraries aimed at optimizing antioxidant efficacy.

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